molecular formula C5H10N2O B1384823 (S)-Pyrrolidine-3-carboxamide CAS No. 573704-64-0

(S)-Pyrrolidine-3-carboxamide

Cat. No.: B1384823
CAS No.: 573704-64-0
M. Wt: 114.15 g/mol
InChI Key: IQHXABCGSFAKPN-BYPYZUCNSA-N
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Description

(S)-Pyrrolidine-3-carboxamide is a chiral compound with a pyrrolidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s unique stereochemistry makes it a valuable building block in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Pyrrolidine-3-carboxamide can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of pyrrolidine-3-carboxylic acid derivatives using chiral catalysts. Another method includes the resolution of racemic mixtures using chiral resolving agents.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale asymmetric hydrogenation processes. These methods utilize high-pressure hydrogenation reactors and chiral catalysts to achieve high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolidine-3-carboxylic acid.

    Reduction: Reduction reactions can convert it into pyrrolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrrolidine-3-carboxylic acid.

    Reduction: Various pyrrolidine derivatives.

    Substitution: Functionalized pyrrolidine compounds.

Scientific Research Applications

(S)-Pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: this compound is used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Pyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients. The compound’s stereochemistry allows it to interact with biological targets in a highly specific manner, influencing molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    ®-Pyrrolidine-3-carboxamide: The enantiomer of (S)-Pyrrolidine-3-carboxamide, with different stereochemistry and biological activity.

    Pyrrolidine-2-carboxamide: A structural isomer with different chemical properties and applications.

    Pyrrolidine-3-carboxylic acid: An oxidized form of this compound.

Uniqueness

This compound is unique due to its chiral nature and specific stereochemistry, which make it a valuable intermediate in asymmetric synthesis. Its ability to form enantiomerically pure compounds is crucial in the development of pharmaceuticals and other biologically active molecules.

Properties

IUPAC Name

(3S)-pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHXABCGSFAKPN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651175
Record name (3S)-Pyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573704-64-0
Record name (3S)-Pyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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